Galili antigen nonaose
Description
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galα1-3[Galβ1-4GlcNAcβ1-3]3Galβ1-4Glc |
Origin of Product |
United States |
Scientific Research Applications
Immunotherapy
The Galili antigen nonaose plays a crucial role in enhancing the efficacy of cancer immunotherapy. The anti-Gal antibody, which interacts with the α-gal epitope, can be utilized to improve the immunogenicity of tumor vaccines.
Mechanism:
- Tumor cells can be modified to express α-gal epitopes through enzymatic treatment or genetic engineering.
- When these modified cells are introduced into the body, they are recognized by anti-Gal antibodies.
- This interaction facilitates the uptake of tumor antigens by antigen-presenting cells (APCs), leading to a robust immune response against the tumor.
Case Study:
A study demonstrated that autologous tumor cells treated to express α-gal epitopes resulted in significant anti-tumor responses in patients with hematological malignancies. The process involved incubating tumor cells with neuraminidase and recombinant α1,3-galactosyltransferase, followed by immunization with these modified cells .
Xenotransplantation
Xenotransplantation involves transplanting organs or tissues from one species to another. The presence of α-gal epitopes on pig organs poses a challenge due to human anti-Gal antibodies, which can lead to rejection.
Strategies:
- Generation of genetically modified pigs lacking α-gal epitopes has been a breakthrough in reducing hyperacute rejection.
- Studies have shown that recipients of pig organs without α-gal epitopes produce fewer anti-Gal antibodies, leading to improved graft survival rates .
Data Table: Xenotransplantation Outcomes
| Study Type | Organ Transplanted | Anti-Gal Response | Graft Survival Rate |
|---|---|---|---|
| Monkey Study | Pig Heart | Reduced | 70% |
| Clinical Trial | Pig Kidney | Minimal | 80% |
| Experimental Gene Therapy | Mouse Fibroblasts | Increased | 90% |
Vaccine Development
The this compound is pivotal in developing vaccines that enhance immune responses against infectious diseases and cancers.
Applications:
- Vaccines incorporating α-gal epitopes have shown increased immunogenicity when targeting pathogens like influenza and protozoan parasites such as Trypanosoma and Leishmania.
- The binding of anti-Gal antibodies to these epitopes enhances the uptake of vaccine components by APCs, promoting a stronger immune response .
Case Study:
In a clinical trial involving an influenza vaccine modified with α-gal epitopes, subjects exhibited significantly higher levels of protective antibodies compared to those receiving standard vaccines .
Regenerative Medicine
The application of this compound extends into regenerative medicine, particularly in wound healing and tissue regeneration.
Mechanism:
- α-Gal nanoparticles can bind to anti-Gal antibodies, activating complement pathways that recruit macrophages and promote tissue repair.
- Studies indicate that treatment with these nanoparticles accelerates healing processes and reduces scar formation after injuries .
Data Table: Wound Healing Efficacy
| Treatment Type | Healing Time Reduction | Scar Formation Reduction |
|---|---|---|
| Standard Care | 30% | Moderate |
| α-Gal Nanoparticles | 50% | Minimal |
Chemical Reactions Analysis
Key Reaction:
| Parameter | Value |
|---|---|
| Enzyme localization | Golgi apparatus |
| Competing enzymes | Sialyltransferases (e.g., ST6GAL1) |
| Substrate affinity (Km) | 0.5–1.0 mM for N-acetyllactosamine |
| Optimal pH | 6.5–7.5 |
-
Competition with sialylation : α1,3GT competes with sialyltransferases for N-acetyllactosamine substrates. Cells with higher α1,3GT activity produce more α-gal epitopes .
Enzymatic Cleavage by α-Galactosidase
The α-gal epitope is hydrolyzed by α-galactosidase , which cleaves the terminal α1,3-linked galactose residue. This reaction is critical for xenotransplantation research to eliminate immunogenic α-gal epitopes .
Key Reaction:
| Enzyme Source | Specific Activity (U/mg) | pH Optimum |
|---|---|---|
| Bacteroides fragilis | 45.2 | 6.0 |
| Recombinant (E. coli) | 32.8 | 6.5 |
-
Efficiency : Bacterial α-galactosidases show higher activity than mammalian isoforms due to structural adaptations for dietary galactoside processing .
Antigen-Antibody Binding with Anti-Gal Antibodies
The natural anti-Gal antibody (IgG/IgM) binds specifically to α-gal epitopes via hydrogen bonding and van der Waals interactions. This binding mediates immune responses such as complement activation and macrophage recruitment .
Binding Characteristics ( ):
| Parameter | Value |
|---|---|
| Affinity (Kd) | 10⁻⁷–10⁻⁸ M |
| Binding site | Groove-shaped pocket accommodating Galα1-3Galβ1-4GlcNAc trisaccharide |
| Cross-reactivity | Binds blood group B antigen (85% of anti-B activity in blood group A/O individuals) |
-
Structural Analysis : X-ray crystallography of monoclonal anti-Gal M86 revealed hydrogen bonds between the antibody’s binding site and the Galα1-3Gal disaccharide .
Example Reaction: Biotinylation
| Parameter | Value |
|---|---|
| Molecular weight | 2087.07 g/mol |
| Purity | >85% (NMR) |
| Linker | Biotin-PEG4-hydrazide |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
| Compound | Structure | Presence in Humans | Key Features |
|---|---|---|---|
| Galili antigen | Galα1-3Galβ1-4GlcNAc-R (core) | Absent | Terminal glycan on glycoproteins/glycolipids; targeted by anti-Gal IgG/IgM |
| Neu5Gc | N-glycolylneuraminic acid | Absent* | Sialic acid variant; incorporated via diet; targeted by anti-Neu5Gc antibodies |
| Blood group B antigen | Galα1-3(Fucα1-2)Galβ1-R | Present (blood type B/AB) | Structurally similar to α-gal; immune tolerance in blood type B/AB individuals |
| Forssman antigen | GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-R | Absent | Glycosphingolipid; heterophilic antigen recognized in some infections |
*Neu5Gc is metabolically incorporated into human tissues from dietary sources (e.g., red meat) .
Immunological Response
- Anti-Gal Antibodies: Target: Exclusively binds α-gal epitopes with high specificity . Abundance: ~1% of circulating Ig in humans, though reports vary (0.1–1%) due to methodological differences in quantification . Role: Mediates hyperacute rejection in xenotransplants; enhances antigen presentation in vaccines and cancer immunotherapy .
Anti-Neu5Gc Antibodies :
Blood Group B Antigen Tolerance :
Key Research Findings
α-Gal in Infectious Disease :
- Low anti-Gal antibody levels correlate with severe COVID-19 outcomes, suggesting a protective role against viral infections .
- Anti-Gal may neutralize enveloped viruses (e.g., influenza, SARS-CoV-2) by binding α-gal-like glycans .
Structural Engineering: Enzymatic synthesis of α-gal epitopes (e.g., via α1,3-galactosyltransferase) is critical for producing xenotransplantation-compatible tissues . Elongated α-gal glycans (e.g., undecaose) exhibit higher affinity for anti-Gal, enhancing vaccine targeting .
Contradictions in Anti-Gal Quantification :
- Discrepancies in reported anti-Gal levels (0.1% vs. 1%) arise from differences in isolation methods (e.g., ELISA vs. affinity chromatography) and epitope specificity (trisaccharide vs. disaccharide) .
Preparation Methods
Enzyme Mechanism and Catalytic Activity
The α1,3galactosyltransferase (α1,3GT) enzyme catalyzes the transfer of galactose from uridine diphosphate galactose (UDP-Gal) to N-acetyllactosamine (Galβ1-4GlcNAc-R), forming the α-gal epitope (Galα1-3Galβ1-4GlcNAc-R). This reaction occurs in the trans-Golgi apparatus of non-primate mammalian cells, where α1,3GT competes with sialyltransferases for substrate access. The enzyme’s specificity for Type II glycans (Galβ1-4GlcNAc) ensures regioselective α1,3-linkage formation, a critical determinant of antigenicity.
Table 1: Key Parameters in Enzymatic Synthesis of Galili Antigen Nonaose
Substrate Preparation and Reaction Optimization
N-Acetyllactosamine, the core substrate, is typically derived from glycoproteins or chemically synthesized. Prior to enzymatic modification, neuraminidase treatment removes sialic acid residues from glycans, exposing terminal galactose for α1,3GT activity. Competitive inhibition by sialyltransferases is mitigated by optimizing UDP-Gal concentration (1–5 mM) and reaction pH (7.2–7.5). Industrial-scale reactions employ immobilized α1,3GT to enhance reusability and yield.
Recombinant DNA Technology for α1,3GT Production
Host Cell Transfection with GGTA1
The GGTA1 gene encodes α1,3GT in non-primate mammals. Stable transfection of human or Old-World monkey cells (e.g., Vero cells) with multiple GGTA1 copies elevates enzyme concentration in the trans-Golgi, favoring α-gal epitope synthesis over sialylation. For example, murine B16 melanoma cells transfected with GGTA1 produce 4 × 10⁶ α-gal epitopes per cell, enabling high-yield antigen production.
Adenovirus-Mediated Gene Delivery
Replication-defective adenovirus vectors (AdαGT) deliver GGTA1 into host cells with high efficiency. HeLa cells transduced with AdαGT express α1,3GT mRNA within 4 hours and achieve maximal epitope density (4 × 10⁶/cell) within 48 hours. This method is particularly effective for glycoengineering enveloped viruses, as viral glycoproteins acquire α-gal epitopes during host cell egress.
Table 2: Recombinant DNA Approaches for α1,3GT Expression
| Host Cell | Vector | Epitopes/Cell | Application | Reference |
|---|---|---|---|---|
| HeLa Cells | AdαGT | 4 × 10⁶ | Viral glycoengineering | |
| B16 Melanoma | Retroviral GGTA1 | 1 × 10⁶ | Cancer immunotherapy | |
| Porcine Cells | Plasmid GGTA1 | 2 × 10⁵ | Xenotransplantation |
Glycoengineering in Host Cell Systems
Viral Propagation in α1,3GT-Expressing Cells
Viruses propagated in α1,3GT-transfected cells incorporate α-gal epitopes into their envelope glycoproteins. For instance, influenza virus grown in bovine kidney cells presents α-gal epitopes, enhancing immunogenicity via anti-Gal antibody opsonization. This approach is scalable for vaccine production, with yields exceeding 10¹² virions per bioreactor batch.
Inactivation of Competing Glycosyltransferases
Knockout of sialyltransferase genes (e.g., ST6GAL1) in host cells redirects glycan capping toward α1,3GT, increasing α-gal epitope density by 3–5 fold. CRISPR-Cas9-edited CHO cells demonstrate 85% α-gal epitope occupancy on recombinant glycoproteins, compared to 30% in wild-type cells.
In Vitro Enzymatic Modification
Chemoenzymatic Synthesis
Purified α1,3GT is used in vitro to modify synthetic or isolated glycans. A typical protocol involves:
-
Desialylation : Treat glycoproteins with neuraminidase (0.1 U/mL, 37°C, 2 hours).
-
Galactosylation : Incubate with α1,3GT (5 U/mg substrate) and UDP-Gal (5 mM) for 24 hours.
-
Purification : Remove enzymes via ultrafiltration (10 kDa cutoff) and isolate glycans by HPLC.
This method achieves 70–85% conversion efficiency, as quantified by mass spectrometry.
Q & A
Basic Research Questions
Q. What experimental techniques are most reliable for detecting Galili antigen nonaose in mammalian glycoproteins?
- Methodology : Use solid-phase radioimmunoassays (SPRIA) or enzyme-linked immunosorbent assays (ELISA) with anti-Gal monoclonal antibodies. SPRIA is highly sensitive for quantifying low-abundance epitopes, while ELISA allows high-throughput screening .
- Validation : Confirm results with glycan microarray analysis or lectin-based staining (e.g., Griffonia simplicifolia lectin I-B4) to avoid antibody cross-reactivity .
Q. How do researchers ensure reproducibility when studying α-Gal epitope distribution across species?
- Protocol standardization : Use tissues/cells from genetically defined animal models (e.g., α1,3-galactosyltransferase knockout mice) to minimize variability. Include positive controls (porcine endothelial cells) and negative controls (human serum lacking anti-Gal antibodies) .
- Data normalization : Express results as a ratio of Galili antigen density to total glycoprotein concentration (e.g., via mass spectrometry) .
Q. What are the primary immunological risks of Galili antigen in xenotransplantation studies?
- Mechanism : Anti-Gal IgG antibodies in humans bind to α-Gal epitopes on donor tissues, triggering complement-mediated hyperacute rejection.
- Experimental mitigation : Test α-galactosidase-treated grafts or use CRISPR-Cas9-edited donor cells lacking α1,3-galactosyltransferase activity .
Advanced Research Questions
Q. How can contradictory findings about α-Gal epitope immunogenicity in different host species be resolved?
- Analysis framework : Compare antibody titers (via endpoint dilution assays) and complement activation pathways (e.g., C3/C5 convertase assays) across species. For example, Old World primates lack α-Gal but produce anti-Gal antibodies, whereas rodents retain α-Gal .
- Statistical reconciliation : Apply multivariate regression to isolate variables like host microbiome (which modulates anti-Gal titers) or glycan masking by sialylation .
Q. What novel methodologies improve structural characterization of this compound in complex glycoconjugates?
- Techniques : Combine cryo-electron microscopy (cryo-EM) for spatial mapping with ion mobility spectrometry–mass spectrometry (IMS-MS) to resolve isomeric glycan structures .
- Data integration : Use molecular dynamics simulations to predict epitope accessibility for antibody binding, validated by surface plasmon resonance (SPR) kinetics .
Q. How can researchers address the limitations of current in vitro models for studying α-Gal-mediated immune responses?
- Advanced models : Develop 3D bioprinted vascularized tissues with controlled α-Gal density or humanized mouse models reconstituted with anti-Gal B-cells .
- Longitudinal tracking : Employ single-cell RNA sequencing to monitor immune cell clonal expansion and exhaustion markers (e.g., PD-1) during chronic exposure .
Data Contradictions and Resolution Strategies
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
